5,5'-Dibromo-1,1'-bianthracene
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Overview
Description
5,5’-Dibromo-1,1’-bianthracene is a chemical compound with the molecular formula C28H16Br2 and a molecular weight of 512.23 g/mol . This compound is characterized by the presence of two bromine atoms attached to the anthracene moiety, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 5,5’-Dibromo-1,1’-bianthracene typically involves the bromination of 1,1’-bianthracene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5,5’-Dibromo-1,1’-bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic aromatic hydrocarbons.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Dibromo-1,1’-bianthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-1,1’-bianthracene involves its interaction with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
5,5’-Dibromo-1,1’-bianthracene can be compared with other similar compounds, such as:
10,10’-Dibromo-9,9’-bianthracene: This compound has a similar structure but differs in the position of the bromine atoms.
9,10-Dibromoanthracene: Another related compound with bromine atoms attached to the anthracene core.
Properties
CAS No. |
912479-44-8 |
---|---|
Molecular Formula |
C28H16Br2 |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
1-bromo-5-(5-bromoanthracen-1-yl)anthracene |
InChI |
InChI=1S/C28H16Br2/c29-27-11-3-7-19-13-23-17(15-25(19)27)5-1-9-21(23)22-10-2-6-18-16-26-20(14-24(18)22)8-4-12-28(26)30/h1-16H |
InChI Key |
DSZZHIUPTWLAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3C4=CC=CC5=C4C=C6C=CC=C(C6=C5)Br)C=C2C(=C1)Br |
Origin of Product |
United States |
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